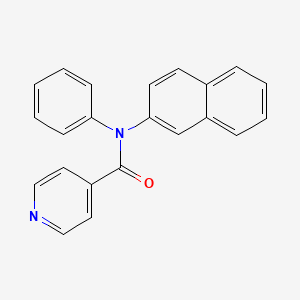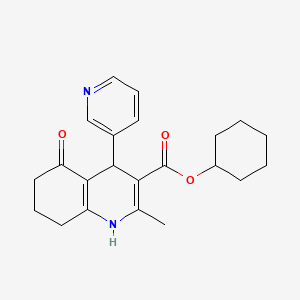![molecular formula C15H18N4OS B5143786 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5143786.png)
6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in cellular energy homeostasis, and its activation has been shown to have numerous beneficial effects in various disease states.
作用機序
6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide activates AMPK by binding to its regulatory subunit, leading to conformational changes that promote phosphorylation of the catalytic subunit. This activation of AMPK leads to downstream effects on various signaling pathways involved in energy metabolism, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and physiological effects:
The activation of AMPK by 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to have numerous biochemical and physiological effects. In animal models of type 2 diabetes, 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to improve glucose uptake and insulin sensitivity. Additionally, 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to increase fatty acid oxidation and mitochondrial biogenesis, leading to improved energy metabolism. In cancer cells, 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to induce apoptosis and inhibit cell proliferation. Furthermore, 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide in lab experiments is its specificity for AMPK activation, allowing for targeted effects on energy metabolism pathways. Additionally, 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments. However, one limitation of using 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide is its relatively short half-life, which may require frequent dosing in animal studies.
将来の方向性
There are numerous future directions for research on 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide. One potential area of research is its potential therapeutic applications in various disease states, including diabetes, cancer, and neurodegenerative diseases. Additionally, further research is needed to fully understand the downstream effects of AMPK activation by 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide on various signaling pathways involved in energy metabolism. Furthermore, the development of more potent and selective AMPK activators may lead to improved therapeutic outcomes in various disease states.
合成法
The synthesis of 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide was first reported by Calabrese et al. in 2009. The synthesis involves the reaction of 6-aminonicotinamide with allyl bromide and 4-ethyl-2-bromomethylthiazole in the presence of a base, followed by N-alkylation with ethyl bromoacetate. The resulting intermediate is then hydrolyzed and coupled with 4-aminobenzoyl chloride to yield 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide.
科学的研究の応用
6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been extensively studied for its potential therapeutic applications in various disease states, including diabetes, cancer, and neurodegenerative diseases. In preclinical studies, 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to improve glucose uptake and insulin sensitivity in animal models of type 2 diabetes. Additionally, 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to have anti-tumor effects in various cancer cell lines and animal models. Furthermore, 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
特性
IUPAC Name |
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(prop-2-enylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-3-7-16-13-6-5-11(8-17-13)15(20)18-9-14-19-12(4-2)10-21-14/h3,5-6,8,10H,1,4,7,9H2,2H3,(H,16,17)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMPXUSBLXCZPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)CNC(=O)C2=CN=C(C=C2)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[({4-[6-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5143709.png)
![9-[3-(2-fluorophenoxy)propyl]-9H-carbazole](/img/structure/B5143719.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143723.png)


![[4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenoxy]acetic acid](/img/structure/B5143745.png)
![N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5143753.png)
![{1,3-dimethyl-8-[(2-methylphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B5143757.png)
![5-(1,3-benzodioxol-4-ylmethyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5143772.png)
![3-chloro-N-(2-methoxyethyl)-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5143775.png)
![5-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}-2-hydroxybenzoic acid](/img/structure/B5143779.png)
![2,2'-[1,4-butanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone)](/img/structure/B5143780.png)
![4-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5143791.png)